4-Hydrazinylpiperidine dihydrochloride
Overview
Description
4-Hydrazinylpiperidine dihydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that 4-Hydrazinylpiperidine dihydrochloride might exhibit. The first paper discusses ethyl 4-hydrazinobenzoate hydrochloride, which shares the hydrazine functional group with 4-Hydrazinylpiperidine dihydrochloride . The second paper examines hydrates of substituted piperidines, which are structurally related to 4-Hydrazinylpiperidine dihydrochloride due to the piperidine ring .
Synthesis Analysis
The synthesis of ethyl 4-hydrazinobenzoate hydrochloride is detailed in the first paper, where it was characterized using various techniques such as FT-IR, NMR, and X-ray diffraction . Although the synthesis of 4-Hydrazinylpiperidine dihydrochloride is not explicitly described, similar methods could potentially be applied for its synthesis, considering the structural similarities between the hydrazine functional group in both compounds.
Molecular Structure Analysis
The molecular structure of ethyl 4-hydrazinobenzoate hydrochloride was determined to crystallize in the triclinic space group with specific cell parameters . This information provides a basis for understanding how 4-Hydrazinylpiperidine dihydrochloride might crystallize, given the presence of the hydrazine group. The second paper does not directly contribute to the molecular structure analysis of 4-Hydrazinylpiperidine dihydrochloride but does offer insights into how substitutions on the piperidine ring can affect the crystallization and interactions of such compounds .
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of 4-Hydrazinylpiperidine dihydrochloride. However, the presence of the hydrazine group in the compound discussed in the first paper suggests that 4-Hydrazinylpiperidine dihydrochloride could engage in similar N-H...N and N-H...Cl hydrogen bonding, which could influence its reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The first paper provides detailed information on the non-covalent interactions and hydrogen bonding within the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride . These interactions are crucial for understanding the physical properties such as melting point, solubility, and stability. The second paper discusses the impact of substituents on the piperidine ring on the number of hydrates formed and their melting temperatures, which could be relevant when considering the physical properties of 4-Hydrazinylpiperidine dihydrochloride .
Scientific Research Applications
Synthesis and Structural Analysis
4-Hydrazinylpiperidine dihydrochloride is used in the synthesis of various chemical compounds. For instance, Alcarazo et al. (2005) demonstrated its use in synthesizing N-dialkylamino- and N-alkoxy-1,2,4-triazol-3-ylidene ligands, which were then transformed into Rh(I) carbene complexes, Ag carbenes, and cationic Rh(I) bis-carbenes, showcasing its utility in organometallic chemistry (Alcarazo, Fernández, Álvarez, & Lassaletta, 2005).
Antimicrobial Agent Synthesis
Another application is in the synthesis of antimicrobial agents. Sah et al. (2014) utilized hydrazinolysis, a process involving hydrazine, to synthesize formazans with antimicrobial activity from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole (Sah, Bidawat, Seth, & Gharu, 2014).
Pharmaceutical Chemistry
In pharmaceutical chemistry, Meszaros et al. (2011) studied 4-Hydrazinylpiperidine dihydrochloride's derivatives as bifunctional chelators for technetium in bioconjugate synthesis, crucial for medical imaging applications (Meszaros, Dose, Biagini, & Blower, 2011).
Bioorthogonal Chemistry
Dilek et al. (2015) highlighted its use in bioorthogonal chemistry, where it was combined with 2-formylphenylboronic acid to form a stable boron-nitrogen heterocycle, useful for protein conjugation (Dilek, Lei, Mukherjee, & Bane, 2015).
Synthesis of Novel Organic Compounds
Mogilaiah et al. (2002) used it in synthesizing 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, which were then screened for antibacterial activity, showing its potential in creating new therapeutic agents (Mogilaiah & Chowdary, 2002).
Chemical Structure and Interactions
Morales-Toyo et al. (2020) conducted a study on 4-hydrazinobenzoic acid hydrochloride (related to 4-Hydrazinylpiperidine dihydrochloride), focusing on its synthesis, crystal structure, and non-covalent interactions, which are fundamental in understanding its chemical behavior (Morales-Toyo, Cubillán, Glidewell, Seijas, Boscan-Melean, & Restrepo, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
It is known that hydrazine derivatives can act as nucleophilic agents, reacting with electrophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering biochemical pathways.
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, which plays a crucial role in cell cycle regulation . Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 1881 g/mol , which could influence its absorption and distribution. . These properties could potentially enhance its bioavailability.
Result of Action
If the compound acts similarly to related pyrazolo[3,4-d]pyrimidine derivatives, it could potentially inhibit cdk2, leading to cell cycle arrest and apoptosis in cancer cells .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c , suggesting that moisture and temperature could affect its stability.
properties
IUPAC Name |
piperidin-4-ylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h5,7-8H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLRARNCCZQUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624619 | |
Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylpiperidine dihydrochloride | |
CAS RN |
380226-98-2 | |
Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydrazinylpiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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